molecular formula C8H8ClNO3 B13121018 Ethyl 4-chloro-5-hydroxynicotinate

Ethyl 4-chloro-5-hydroxynicotinate

Cat. No.: B13121018
M. Wt: 201.61 g/mol
InChI Key: KGHMUUIWHVGLGL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-hydroxynicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 4-hydroxynicotinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct esterification of 4-chloro-5-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of ethyl 4-chloro-5-oxonicotinate

    Reduction: Formation of ethyl 5-hydroxynicotinate

    Substitution: Formation of ethyl 4-substituted-5-hydroxynicotinate derivatives

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects . The compound may also influence signaling pathways by affecting the phosphorylation status of key regulatory proteins .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(11)7(5)9/h3-4,11H,2H2,1H3

InChI Key

KGHMUUIWHVGLGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1Cl)O

Origin of Product

United States

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